(1-Methyl-piperidin-3-ylamino)-acetic acid
Description
(1-Methyl-piperidin-3-ylamino)-acetic acid is a piperidine-based acetic acid derivative characterized by a methyl group at the piperidine nitrogen and an amino-acetic acid moiety at the 3-position of the piperidine ring. It is listed under CAS 1353961-35-9 and has been studied in the context of pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-[(1-methylpiperidin-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-3-7(6-10)9-5-8(11)12/h7,9H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCIQASFUPAKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-piperidin-3-ylamino)-acetic acid typically involves the reaction of 1-methylpiperidine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 1-methylpiperidine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-piperidin-3-ylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: (1-Methyl-piperidin-3-ylamino)-ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- Functional Groups : Amino acid derivative with a piperidine ring
The compound's unique structure contributes to its diverse biological activities and interactions with various molecular targets.
Medicinal Chemistry
(1-Methyl-piperidin-3-ylamino)-acetic acid is being investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its applications include:
- Antidepressant Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation. Studies have suggested that piperidine derivatives can inhibit GlyT1 (glycine transporter 1), which is involved in neurotransmitter regulation .
- Anticancer Properties : Research indicates that piperidine derivatives exhibit anticancer activity. For instance, compounds related to this compound have shown the ability to induce apoptosis in cancer cell lines, with IC50 values indicating significant potency against breast cancer cells .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound D | 59.24 | Breast Cancer |
| Compound E | 81.6 | Breast Cancer |
Antimicrobial Activity
Piperidine derivatives are noted for their antimicrobial properties. This compound may similarly exhibit potent effects against various pathogens:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | <1 | Staphylococcus aureus |
| Compound B | <125 | Escherichia coli |
| Compound C | <150 | Candida albicans |
These findings highlight the potential of this compound as an antimicrobial agent.
Chemical Synthesis
In organic synthesis, this compound serves as a building block for complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation and Reduction Reactions : The compound can be oxidized to form carboxylic acids or reduced to yield alcohols or amines.
- Substitution Reactions : It can undergo nucleophilic substitutions, making it versatile in synthetic pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of piperidine derivatives:
- Calmodulin Inhibitors : Research has shown that certain piperidine compounds can inhibit calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes.
- GlyT1 Inhibition : Compounds similar to this compound have been identified as effective GlyT1 inhibitors, which could have implications for treating disorders related to glycine transport dysregulation .
Mechanism of Action
The mechanism of action of (1-Methyl-piperidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | XLogP3 | Hydrogen Bond Donors/Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|---|---|
| (1-Methyl-piperidin-3-ylamino)-acetic acid | 1353961-35-9 | C8H15N2O2 | 171.22 | 1-Methyl-piperidin-3-ylamino | N/A | 2 / 3 | N/A |
| [(1-Acetyl-piperidin-3-ylMethyl)-ethyl-amino]-acetic acid | 1353953-51-1 | C12H22N2O3 | 242.31 | 1-Acetyl-piperidin-3-ylMethyl, ethyl-amino | -1.8 | 1 / 4 | 60.8 |
| (1-Acetyl-piperidin-3-ylamino)-acetic acid | 1353974-44-3 | C9H16N2O3 | 200.24 | 1-Acetyl-piperidin-3-ylamino | N/A | 2 / 4 | 66.4 (estimated) |
| [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid | 1353987-79-7 | C13H24N2O3 | 256.34 | 1-Acetyl-piperidin-3-ylmethyl, isopropyl-amino | N/A | 1 / 4 | 60.8 (estimated) |
| ((S)-1-Acetyl-piperidin-3-ylamino)-acetic acid | 1353997-43-9 | C9H16N2O3 | 200.23 | S-configuration at piperidin-3-yl | N/A | 2 / 4 | 66.4 (estimated) |
Key Observations :
- Steric and Stereochemical Variations : Bulky substituents like isopropyl (CAS 1353987-79-7) may reduce membrane permeability due to increased hydrophobicity, while stereochemical differences (e.g., S-enantiomer in CAS 1353997-43-9) could influence receptor binding in chiral environments .
- Hydrogen Bonding: Compounds with fewer hydrogen bond donors (e.g., CAS 1353953-51-1) may exhibit better bioavailability, as reduced donor count correlates with improved passive diffusion .
Biological Activity
(1-Methyl-piperidin-3-ylamino)-acetic acid, also known by its chemical structure, is a compound that exhibits significant biological activity, particularly in pharmacological contexts. Its molecular formula and CAS number (898387-28-5) indicate a complex structure featuring a piperidine ring with an amino-acetic acid moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound consists of:
- A piperidine ring , which is a six-membered ring containing one nitrogen atom.
- Amino and carboxylic acid functional groups , contributing to its reactivity and biological interactions.
This unique structural configuration enhances its ability to interact with various biological targets, particularly in the context of cardiovascular health.
1. Renin Inhibition
Research indicates that this compound functions as a renin inhibitor . Renin plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By inhibiting renin, this compound could potentially lower blood pressure and mitigate conditions such as hypertension.
Table 1: Potential Mechanisms of Action
| Mechanism | Description |
|---|---|
| Renin Inhibition | Reduces angiotensin II production, lowering BP |
| Interaction with Receptors | Modulates pathways related to cardiovascular health |
Case Studies
A notable study explored the effects of various derivatives of piperidine on bacterial strains. The findings suggested that modifications to the piperidine structure could lead to enhanced antibacterial potency. For instance, derivatives that maintained the amino-acetic acid moiety demonstrated improved binding affinities to bacterial targets .
Table 2: Comparative Activity of Piperidine Derivatives
| Compound Name | Activity Level | Target Bacteria |
|---|---|---|
| This compound | Moderate | MRSA, E. coli |
| Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid | High | Streptococcus pneumoniae |
| (R)-1-Methyl-piperidin-3-ylamino-acetic acid | Low | Enterococcus faecalis |
Research Findings
Recent studies have highlighted the importance of lipophilicity and hydrophilicity in determining the biological activities of compounds similar to this compound. The balance between these properties influences absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for therapeutic efficacy .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the potential therapeutic applications of this compound. Studies suggest that modifications to improve solubility could enhance bioavailability without compromising efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
